molecular formula C14H16O4 B2516798 4-((Benzyloxy)methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2173996-45-5

4-((Benzyloxy)methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B2516798
CAS RN: 2173996-45-5
M. Wt: 248.278
InChI Key: OVHVETWSYOSOGY-UHFFFAOYSA-N
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Description

“4-((Benzyloxy)methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid” is a chemical compound with the molecular formula C15H17NO4 . It is a solid substance and has a molecular weight of 275.3 .


Synthesis Analysis

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17NO4/c17-12(18)14-6-7-15(9-14,10-14)16-13(19)20-8-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,19)(H,17,18) .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

This compound is a solid and is stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

  • Asymmetric Synthesis and Aza-Diels-Alder Reactions

    • Waldmann and Braun (1991) discussed the asymmetric synthesis of derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates using Aza-Diels-Alder reactions. This research highlights the potential of these compounds in stereoselective synthesis, a crucial aspect in drug design and development (Waldmann & Braun, 1991).
  • Synthesis of 2-Azabicyclo[2.1.1]hexanes

    • Stevens and Kimpe (1996) developed a synthesis method for 2-azabicyclo[2.1.1]hexanes. These compounds have the skeleton of 2,4-methanoproline, indicating their relevance in the synthesis of biologically active molecules (Stevens & Kimpe, 1996).
  • Entrainment in the Resolution of Benzodioxanes

    • Bolchi et al. (2007) explored the resolution of certain benzodioxane derivatives, which are valuable in synthesizing enantiopure 2-substituted benzodioxanes. This study has implications for the preparation of chiral compounds, important in pharmaceutical chemistry (Bolchi et al., 2007).
  • Structure of Pyrroloepoxyquinazolines

    • Kanizsai et al. (2007) investigated the preparation and structure of various γ-oxocarboxylic acids and their reaction with aminomethyl-7-oxabicyclo[2.2.1]hept-5-en-2-ylamine. This research adds to the understanding of the structural characteristics and potential applications of these compounds in medicinal chemistry (Kanizsai et al., 2007).
  • Synthesis of Novel Dihydrothiazine Ring-Fused Tricyclic Quinolonecarboxylic Acids

    • Okada et al. (1991) developed a new synthetic method for tricyclic quinolonecarboxylic acids, showcasing the versatility of these compounds in the development of new antibacterial agents (Okada et al., 1991).
  • Synthesis Based on Cyclohexadienes

    • Rao and Bhaskar (1993) described the synthesis of 1-methylbicyclo[2.2.2]oct-2-enecarboxylate derivatives. This research provides insights into the synthesis of complex bicyclic structures, which are important in organic synthesis and drug discovery (Rao & Bhaskar, 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . It has hazard statements H302, H315, and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice if skin irritation occurs or eye irritation persists .

Future Directions

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view . The development of enantioselective approaches to functionalized bicyclo[2.1.1]hexanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery .

properties

IUPAC Name

4-(phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c15-12(16)14-7-13(8-14,10-18-14)9-17-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHVETWSYOSOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)C(=O)O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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